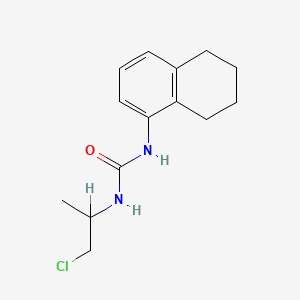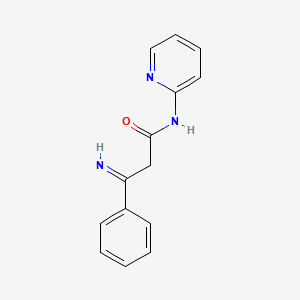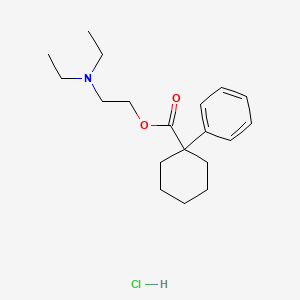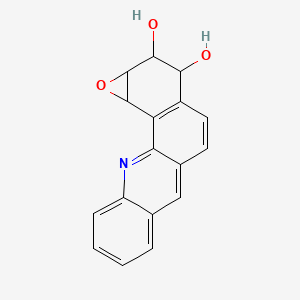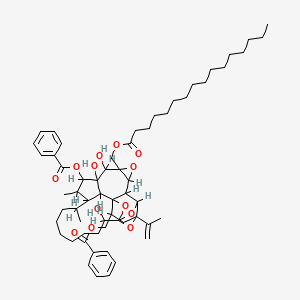
Gnidimacrin-20-palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gnidimacrin-20-palmitate involves the esterification of gnidimacrin with palmitic acid. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
the extraction and isolation from natural sources, such as Gnidia subcordata, remain a viable method for obtaining this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Gnidimacrin-20-palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diterpenoid structure.
Reduction: Reduction reactions can alter the ester bond, potentially converting it back to the alcohol and acid components.
Substitution: Substitution reactions can occur at various positions on the diterpenoid skeleton, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Gnidimacrin-20-palmitate has a wide range of scientific research applications:
Wirkmechanismus
Gnidimacrin-20-palmitate exerts its effects primarily through the activation of protein kinase C (PKC). This activation leads to various downstream effects, including the inhibition of cyclin-dependent kinase 2 (cdk2) activity, resulting in cell cycle arrest at the G1 phase . The compound’s ability to activate PKC is a key factor in its antitumor and anti-HIV activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gnidimacrin: The parent compound of Gnidimacrin-20-palmitate, known for its potent biological activities.
Stellerarin: Another diterpenoid ester with antitumor properties.
Stelleramacrin: A novel compound with similar antitumor and cytotoxic activities.
Uniqueness
This compound is unique due to its specific esterification with palmitic acid, which may enhance its biological activity and stability compared to its parent compound, Gnidimacrin .
Eigenschaften
CAS-Nummer |
60796-71-6 |
|---|---|
Molekularformel |
C60H84O13 |
Molekulargewicht |
1013.3 g/mol |
IUPAC-Name |
[12-benzoyloxy-9-(hexadecanoyloxymethyl)-10,11,22-trihydroxy-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate |
InChI |
InChI=1S/C60H84O13/c1-6-7-8-9-10-11-12-13-14-15-16-17-28-35-46(62)68-38-57-52(70-57)48-51-56(39(2)3)36-44(37-67-53(63)42-30-23-20-24-31-42)59(48)49-47(40(4)29-22-18-19-27-34-45(61)60(71-51,72-56)73-59)41(5)50(58(49,66)55(57)65)69-54(64)43-32-25-21-26-33-43/h20-21,23-26,30-33,40-41,44-45,47-52,55,61,65-66H,2,6-19,22,27-29,34-38H2,1,3-5H3 |
InChI-Schlüssel |
FIXBTCJNFYGENP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC12C(O1)C3C4C5(CC(C36C7C(C(CCCCCCC(C(O4)(O5)O6)O)C)C(C(C7(C2O)O)OC(=O)C8=CC=CC=C8)C)COC(=O)C9=CC=CC=C9)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


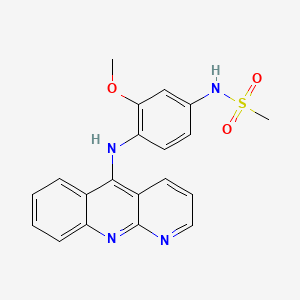
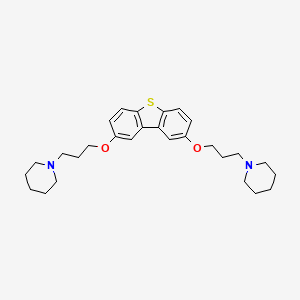
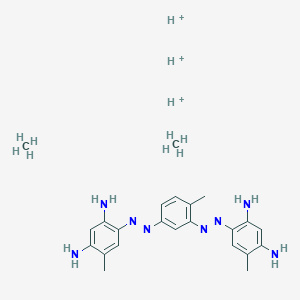


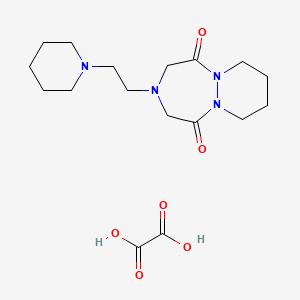
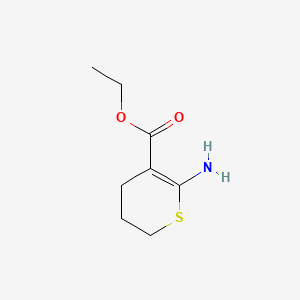

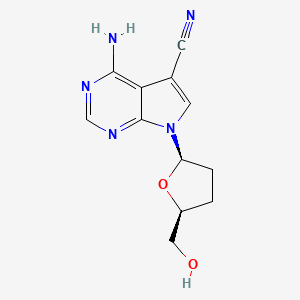
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)
